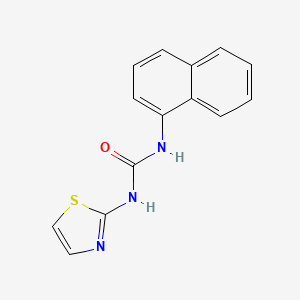

1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

Description

Structure

3D Structure

Properties

CAS No. |

501008-89-5 |

|---|---|

Molecular Formula |

C14H11N3OS |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C14H11N3OS/c18-13(17-14-15-8-9-19-14)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17,18) |

InChI Key |

RMDBULSUOLAATP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1 Naphthalen 1 Yl 3 Thiazol 2 Yl Urea

Established Synthetic Routes to 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

The most direct and widely employed method for the synthesis of asymmetrically disubstituted ureas, including this compound, is the reaction between an isocyanate and an amine. This approach offers two primary convergent pathways.

Route A: The reaction of naphthalen-1-yl isocyanate with 2-aminothiazole (B372263).

Route B: The reaction of 1-naphthylamine (B1663977) with a thiazol-2-yl isocyanate precursor.

The isocyanate-amine addition is a robust and generally high-yielding reaction. A closely related synthesis involves the use of isothiocyanates to produce the corresponding thiourea (B124793) analogues. researchgate.netnih.govnih.gov The general procedure for urea (B33335) formation involves stirring the appropriate isocyanate and amine in a suitable solvent at room temperature. nih.govmdpi.com

The primary synthetic pathway involves the nucleophilic addition of the amino group of 2-aminothiazole to the electrophilic carbonyl carbon of naphthalen-1-yl isocyanate.

The synthesis of aryl urea analogues is typically carried out under mild conditions. mdpi.com The reaction is often performed in an inert solvent to facilitate the mixing of reactants and control the reaction temperature. Optimization of the reaction involves screening different solvents, adjusting the temperature, and potentially using a base catalyst. For instance, if the amine component is used as a hydrochloride salt, a non-nucleophilic base such as triethylamine (B128534) or N,N-diisopropylethylamine is required to liberate the free amine for the reaction to proceed. nih.gov

The table below summarizes typical conditions used for analogous urea syntheses, which can be adapted for the production of this compound.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃), Ethanol, Toluene | To dissolve reactants and facilitate the reaction. | nih.govmdpi.comnih.gov |

| Temperature | Room Temperature to Reflux | To control the reaction rate; most reactions proceed efficiently at room temperature. | nih.govmdpi.com |

| Base | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA) | To deprotonate amine salts, neutralizing the acid. | nih.gov |

| Reaction Time | 4 to 24 hours | Duration required for the reaction to reach completion. | nih.govnih.gov |

Purification of the final compound is commonly achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, which effectively removes unreacted starting materials and byproducts. nih.gov The purity of the product can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC), and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the naphthalene (B1677914) ring, the thiazole (B1198619) ring, or the central urea bridge.

Introducing substituents onto the naphthalene ring is achieved by using appropriately derivatized starting materials, such as substituted 1-naphthylamines or 1-naphthyl isocyanates. This strategy allows for the exploration of structure-activity relationships by modifying steric and electronic properties. For example, methoxy-substituted naphthalene precursors have been used in the synthesis of related thiazole-naphthalene derivatives. nih.gov

| Substituted Precursor | Potential Substituent on Naphthalene Ring | Rationale for Modification |

|---|---|---|

| 4-Methoxy-1-naphthylamine | -OCH₃ | Modulates electron density and lipophilicity. |

| 4-Bromo-1-naphthylamine | -Br | Introduces a halogen atom for potential further functionalization or halogen bonding. |

| 4-Nitro-1-naphthylamine | -NO₂ | Acts as a strong electron-withdrawing group. |

The thiazole ring is another key site for modification. A wide variety of substituted 2-aminothiazoles are commercially available or can be synthesized, providing a straightforward route to analogues. Modifications at the C4 and C5 positions of the thiazole ring have been shown to significantly influence the biological activity of thiazole-containing compounds. nih.gov

| Substituted Precursor | Potential Substituent on Thiazole Ring | Rationale for Modification |

|---|---|---|

| 2-Amino-4-phenylthiazole | Phenyl group at C4 | Increases steric bulk and potential for π-π interactions. |

| 2-Amino-4-methylthiazole | Methyl group at C4 | Fine-tunes lipophilicity and steric profile. |

| 2-Amino-5-bromothiazole | Bromo group at C5 | Alters electronic properties and provides a site for cross-coupling reactions. |

The urea linker itself can be replaced with other functional groups to create structurally related analogues. The most common isosteric replacement for a urea is a thiourea. Thiourea analogues are readily synthesized by substituting the isocyanate reactant with the corresponding isothiocyanate (e.g., naphthalen-1-yl isothiocyanate). researchgate.netnih.gov This substitution from an oxygen to a sulfur atom alters the hydrogen bonding capacity, geometry, and electronic properties of the linker. Other potential modifications, though less direct, could include amide or carbamate (B1207046) linkages.

| Linkage | Structure | Synthetic Precursors | Key Differences from Urea |

|---|---|---|---|

| Urea | -NH-C(=O)-NH- | Isocyanate + Amine | Planar geometry, strong H-bond acceptor (O). |

| Thiourea | -NH-C(=S)-NH- | Isothiocyanate + Amine | Larger C=S bond, different H-bonding properties, potential for metal coordination (S). researchgate.net |

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound where chirality is a key feature necessitates the use of enantioselective synthetic methods. Although the parent molecule is achiral, introducing chiral centers into either the naphthalene or thiazole moieties, or their substituents, would require stereocontrolled synthesis to isolate specific enantiomers or diastereomers.

Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis. rsc.orgresearchgate.net These catalysts are often employed to control the stereochemical outcome of reactions. For instance, chiral thiourea catalysts have been successfully used in enantioselective Michael-type cyclizations and cationic polycyclizations to produce products with high diastereoselectivities and enantioselectivities. rsc.orgresearchgate.net In the context of synthesizing analogues of this compound, a similar strategy could be envisioned. If a substituent on the naphthalene or thiazole ring contains a prochiral center, a chiral urea or thiourea catalyst could facilitate a stereoselective transformation.

The general approach for creating chiral analogues often involves one of two strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction involving a prochiral substrate.

For example, the synthesis of chiral 3-alkyl-3-nitro-4-chromanones has been achieved with high diastereoselectivities and excellent enantioselectivities using a chiral thiourea-catalyzed intramolecular Michael-type cyclization. rsc.org This demonstrates the potential of such catalysts to control the formation of contiguous stereocenters. Similarly, chiral bisthioureas derived from (1R,2R)-diaminocyclohexane have been used to induce asymmetry in intramolecular [2+2] photocycloaddition reactions. nih.gov These examples highlight the utility of chiral (thio)urea compounds in asymmetric synthesis, a principle that can be extended to the synthesis of chiral analogues of this compound.

Table 1: Examples of Chiral Thiourea Applications in Asymmetric Synthesis

| Catalyst Type | Reaction Type | Outcome | Reference |

| Chiral Thiourea | Intramolecular Michael-type cyclization | High diastereoselectivities and good to excellent enantioselectivities | rsc.org |

| (1R,2R)-diaminocyclohexane-derived bisthiourea | Intramolecular [2+2] photocycloaddition | Significant asymmetric induction | nih.gov |

| Cinchona alkaloid/thiourea | Cationic polycyclization | Formation of three contiguous stereocenters | researchgate.net |

Advanced Synthetic Approaches for Scalability and Efficiency

For the large-scale and efficient production of this compound and its derivatives, advanced synthetic methodologies that prioritize green chemistry principles and high-throughput techniques like solid-phase synthesis are crucial.

Green Chemistry Principles in Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of unsymmetrical ureas, such as this compound, can be improved by adopting these principles.

One approach involves moving away from hazardous reagents like phosgene (B1210022) and its derivatives, which are traditionally used in urea synthesis. Alternative, greener methods for synthesizing unsymmetrical ureas include:

Catalyst-free and mild condition reactions: A novel approach for the synthesis of unsymmetrical urea derivatives involves the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator. nih.gov This method avoids the need for metal catalysts, high temperatures, and an inert atmosphere, proceeding under mild conditions with a broad substrate scope. nih.gov

Solvent-free synthesis: Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce waste. For example, ammonium (B1175870) chloride catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions has been reported as a greener approach. tandfonline.com

Use of safer carbonyl sources: Diphenyl carbonate (DPC) has been used as a carbonyl source instead of isocyanates to synthesize asymmetric substituted urea derivatives, offering a potentially safer alternative. tandfonline.com

These green approaches offer pathways to synthesize this compound and its derivatives in a more environmentally friendly and efficient manner.

Table 2: Green Chemistry Approaches for Unsymmetrical Urea Synthesis

| Principle | Methodology | Advantages | Reference |

| Avoidance of Hazardous Reagents | Coupling of amides and amines with PhI(OAc)2 | Metal-catalyst free, mild conditions, no inert atmosphere | nih.gov |

| Use of Safer Carbonyl Sources | Diphenyl carbonate (DPC) as a carbonyl source | Avoids the use of isocyanates | tandfonline.com |

| Solvent-Free Conditions | Ammonium chloride catalyzed one-pot synthesis | Reduced solvent waste | tandfonline.com |

Solid-Phase Synthesis Techniques for Urea Compounds

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. In SPS, molecules are covalently bound to a solid support (polymeric resin) and synthesized in a stepwise manner. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

Immobilization: An amine or isocyanate functionalized starting material is attached to a solid support. For example, 2-aminothiazole could be attached to a resin.

Reaction: The resin-bound substrate is then treated with a solution of the other reactant. In this case, 1-naphthyl isocyanate would be added to the resin-bound 2-aminothiazole.

Washing: The resin is washed to remove excess reagents and soluble by-products.

Cleavage: The desired urea product is cleaved from the solid support.

This method allows for the efficient and parallel synthesis of a large number of urea analogues by varying the building blocks used in the reaction sequence. The versatility of this technique makes it highly suitable for creating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Biological Activity Profiling of 1 Naphthalen 1 Yl 3 Thiazol 2 Yl Urea and Its Analogues

In Vitro Efficacy Studies

The in vitro efficacy of analogues of 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea has been evaluated through a variety of assays, elucidating their mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition and Activation Assays

Analogues of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in cancer and microbial infections.

Notably, a series of thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov One of the most active compounds in a study, a thiazole-naphthalene derivative, significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 μM). nih.gov This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, molecular docking studies on naphthalene-1,5-diamine containing urea (B33335)/thiourea (B124793) derivatives have suggested DNA gyrase as a potential target. acgpubs.org Several of these compounds exhibited stable binding within the DNA gyrase binding pocket, indicating their potential to interfere with bacterial DNA replication. acgpubs.org Benzothiazole ethyl urea compounds have also been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the low nanomolar range. nih.gov

In the context of cancer, some urea-based compounds have been investigated as kinase inhibitors, playing a role in signal transduction pathways that regulate cell proliferation. nih.gov For instance, certain urea derivatives have been explored for their inhibitory activity against Raf kinase. nih.gov Additionally, benzothiazolyl urea derivatives have been identified as inhibitors of the 17β-HSD10 enzyme, which is implicated in Alzheimer's disease. mdpi.com

Receptor Binding and Modulation Studies

While extensive data on receptor binding for close analogues of this compound are limited, some related heterocyclic urea derivatives have been shown to interact with specific receptors. For example, certain aminothiazole derivatives are known to be ligands of the estrogen receptor, and some have been identified as a novel class of adenosine (B11128) receptor antagonists.

More distantly related 1-aryl-imidazoline-2-yl urea derivatives have been evaluated for their modulatory activity on opioid MOP receptors, with some compounds showing micromolar affinity in binding assays. nih.gov These findings suggest that the urea scaffold, in combination with various heterocyclic and aromatic moieties, has the potential to interact with a range of cellular receptors, although further studies are needed to confirm such activity for naphthalene-thiazol-urea compounds.

Cellular Pathway Modulation in Specific Cell Lines

The enzymatic and receptor-level interactions of these analogues translate into the modulation of critical cellular pathways. The inhibition of tubulin polymerization by thiazole-naphthalene derivatives, for instance, directly leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. nih.govsemanticscholar.org

In studies involving naphthalene-substituted triazole spirodienones, a lead compound was found to arrest the cell cycle and induce apoptosis in MDA-MB-231 human breast carcinoma cells. semanticscholar.org The anticancer activity of some thiazolyl-urea derivatives has been linked to their ability to induce DNA damage and fragmentation. researchgate.net

Antiproliferative and Cytostatic Effects in Disease Models

A significant body of research has focused on the antiproliferative and cytostatic effects of analogues of this compound against various cancer cell lines. These studies have consistently demonstrated the potent anticancer potential of this class of compounds.

A novel series of thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity against MCF-7 (human breast adenocarcinoma) and A549 (human lung adenocarcinoma) cancer cell lines. nih.gov One of the most active compounds in this series displayed IC50 values of 0.48 ± 0.03 µM against MCF-7 and 0.97 ± 0.13 µM against A549 cells. nih.gov

Similarly, N-Aryl-N′-2-thiazolyl-urea derivatives have been tested against a panel of cancer cell lines including A549, HCT116 (human colorectal carcinoma), PC3 (human prostate carcinoma), and A431 (human skin carcinoma). Several of these compounds showed promising activity, with IC50 values in the low microgram per milliliter range, in some cases surpassing the efficacy of the standard drug doxorubicin. researchgate.net

The following table summarizes the antiproliferative activities of selected analogues:

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 |

| N-Aryl-N′-2-thiazolylsulfonylurea (9) | A549 | 8.4 (µg/ml) |

| N-Aryl-N′-2-thiazolylsulfonylurea (9) | PC3 | 7.8 (µg/ml) |

| N-Aryl-N′-2-thiazolyl-urea (18) | HePG2 | 17.2 (µg/ml) |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa | 0.07 |

| Naphthalene-substituted triazole spirodienone (6a) | A549 | 0.08 |

This table is interactive and allows for sorting of data.

Antimicrobial Activity Evaluation

Analogues of this compound have also been extensively evaluated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

A pioneering class of urea/thiourea derivatives of naphthalene-1,5-diamine displayed significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella aerogenes). acgpubs.org These compounds also showed potent antifungal activity against species such as Aspergillus niger and Candida tropicum. acgpubs.org

N-Aryl-N′-2-thiazolylsulfonylurea derivatives were found to inhibit the growth of Bacillus mycoides, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.039 mg/ml. researchgate.net

The following table summarizes the antimicrobial activities of selected analogues:

| Compound Analogue | Microorganism | MIC (µg/mL) |

| Naphthalene-urea derivative (2c) | B. subtilis | - |

| Naphthalene-urea derivative (2e) | S. aureus | - |

| Naphthalene-thiourea derivative (3d) | P. aeruginosa | - |

| Naphthalene-thiourea derivative (3e) | A. niger | - |

| N-Aryl-N′-2-thiazolylsulfonylurea (9) | B. mycoides | 39 |

| N-Aryl-N′-2-thiazolylsulfonylurea (9) | E. coli | 78 |

| N-Aryl-N′-2-thiazolylsulfonylurea (9) | C. albicans | 156 |

| N-Aryl-N′-2-thiazolylsulfonylurea (11) | B. mycoides | 78 |

| N-Aryl-N′-2-thiazolylsulfonylurea (11) | E. coli | 39 |

| N-Aryl-N′-2-thiazolylsulfonylurea (11) | C. albicans | 78 |

This table is interactive and allows for sorting of data. Note: Specific MIC values for the naphthalene-urea/thiourea derivatives were not provided in the source material, but their significant activity was highlighted.

Preclinical In Vivo Efficacy Models

The promising in vitro results of some analogues have led to their evaluation in preclinical in vivo models, providing further evidence of their therapeutic potential.

In one study, a novel 1,3-thiazole analog was investigated for its anticancer potential in an Ehrlich Ascites Carcinoma (EAC)-administered mouse model. Administration of the compound significantly mitigated the viable EAC cell count and enhanced the lifespan of the treated mice compared to the untreated group.

Another study focused on a naphthalene-substituted triazole spirodienone, which was shown to suppress the growth of breast cancer 4T1 tumors in vivo. semanticscholar.org This compound also demonstrated a favorable acute toxicity profile in mice. semanticscholar.org These in vivo studies underscore the potential of this chemical scaffold for further development as anticancer agents.

Efficacy in Animal Models of Disease

Analogues of this compound have been investigated in various animal models, primarily for their anticancer properties. These studies, while not directly examining the specified compound, offer valuable information on the potential efficacy of this class of molecules.

One notable analogue, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), a 1,3-thiazole derivative, has been evaluated in an Ehrlich Ascites Carcinoma (EAC) mouse model. nih.gov In this model, administration of BTHP demonstrated a significant anticancer effect. nih.gov Treatment with BTHP led to a reduction in the number of viable EAC cells and an increase in the lifespan of the tumor-bearing mice. nih.gov

Specifically, the study reported a 38% reduction in viable EAC cell count and a 131.25% increase in lifespan in BTHP-treated mice compared to the untreated control group. nih.gov These findings suggest that thiazole-containing compounds may possess potent in vivo antitumor activity.

It is important to note that while these results are promising for the thiazole (B1198619) class of compounds, the direct applicability to this compound remains to be experimentally verified. The substitution patterns on both the naphthalene (B1677914) and thiazole rings can significantly influence the pharmacological properties of the molecule.

Table 1: Efficacy of a Thiazole Analogue in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

| Compound | Animal Model | Key Findings | Reference |

| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | EAC-bearing female Swiss albino mice | - 38% reduction in viable EAC cell count- 131.25% increase in lifespan | nih.gov |

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic markers are crucial for understanding the mechanism of action of a compound and for assessing its biological effects in vivo. For the analogues of this compound, studies have focused on biochemical and cellular markers that indicate the compound's impact on physiological and pathological processes.

In the same study involving the 1,3-thiazole analogue BTHP in the EAC mouse model, several pharmacodynamic markers related to hepatorenal function and apoptosis were assessed. nih.gov The administration of EAC was shown to impair liver and kidney function, as indicated by elevated serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), creatinine, and urea. nih.gov Treatment with BTHP was found to restore these markers towards normal levels, suggesting a protective effect on these organs. nih.gov

Furthermore, the study investigated markers of apoptosis. In the EAC model, there was a noted dysregulation of apoptotic signaling, with reduced levels of p53, Bax, caspase-3, and cytochrome c, and increased expression of Bcl-2. nih.gov BTHP treatment was observed to reverse these changes, indicating that its anticancer activity may be mediated, at least in part, through the induction of apoptosis. nih.gov

While these findings provide a preliminary understanding of the potential pharmacodynamic effects of thiazole-based compounds, further research is necessary to identify specific and direct target engagement markers for this compound.

Table 2: Pharmacodynamic Markers for a Thiazole Analogue in an EAC Mouse Model

| Biomarker Category | Marker | Effect of EAC Induction | Effect of BTHP Treatment | Reference |

| Hepatorenal Function | AST, ALT, Creatinine, Urea | Increased | Restored towards normal levels | nih.gov |

| Total Protein, Albumin | Decreased | Restored towards normal levels | nih.gov | |

| Apoptosis | p53, Bax, Caspase-3, Cytochrome c | Decreased | Increased | nih.gov |

| Bcl-2 | Increased | Decreased | nih.gov |

Mechanistic Elucidation of 1 Naphthalen 1 Yl 3 Thiazol 2 Yl Urea Action

Molecular Target Identification and Validation

Identifying the direct molecular target(s) of 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea is the foundational step in understanding its mechanism. This process utilizes a combination of biochemical, proteomic, and genetic strategies to first discover and then confirm the protein(s) with which the compound interacts to elicit its effects.

Affinity chromatography is a highly specific biochemical method used to isolate target proteins from the complex environment of a cell lysate. The technique leverages the binding affinity between the small molecule and its protein partner. For this purpose, the compound, this compound, is chemically immobilized onto a solid support, such as agarose beads, creating a selective bait to "pull down" its binding partners.

The process involves incubating the immobilized compound with a cell lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted, often by using a solution of the free, non-immobilized compound to competitively displace them from the beads. These eluted proteins are subsequently identified using high-sensitivity mass spectrometry. Given that the diaryl urea (B33335) scaffold is a common feature in various kinase inhibitors, this method could potentially isolate specific protein kinases that bind to this compound. mdpi.com

Table 1: Representative Data from an Affinity Pull-Down Assay for this compound (Note: This table is an illustrative example of potential findings.)

| Eluted Protein (Identified by Mass Spectrometry) | Protein Class | Significance Score | Competitive Elution (Fold Reduction) |

|---|---|---|---|

| Mitogen-activated protein kinase 14 (p38α) | Protein Kinase | 98.5 | >10 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | 95.2 | >10 |

| Heat Shock Protein 90 (HSP90) | Chaperone | 88.7 | 3.5 |

| Tubulin Beta Chain | Cytoskeletal Protein | 75.4 | 1.2 (Non-specific) |

Unbiased, large-scale proteomic methods provide a comprehensive view of how a compound affects the entire proteome. One such advanced technique is Thermal Proteome Profiling (TPP), which identifies protein targets by measuring changes in their thermal stability upon ligand binding. The core principle is that when a compound binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.

In a TPP experiment, live cells are treated with either this compound or a vehicle control. The cells are then heated across a temperature gradient. At each temperature, the aggregated (denatured) proteins are separated from the soluble (stable) proteins. The remaining soluble proteins are quantified by mass spectrometry. A protein that shows a significant shift in its melting temperature to a higher value in the presence of the compound is identified as a direct binding target.

Following the identification of potential targets, genetic techniques are essential to validate their functional relevance to the compound's activity. Technologies such as RNA interference (RNAi) and CRISPR-Cas9 gene editing allow for the specific reduction (knockdown) or complete elimination (knockout) of the target protein's expression.

To perform validation, a specific cellular effect of this compound, such as the inhibition of cell growth, is measured in both normal cells and cells where the candidate target protein has been knocked down or knocked out. If the cells lacking the target protein become resistant or less sensitive to the compound, it provides strong evidence that the compound's activity is mediated through that specific target.

Cellular Signaling Pathway Dissection

Once a direct target is validated, the subsequent research phase focuses on elucidating how the compound-target interaction alters downstream cellular signaling networks.

Western blotting is a cornerstone antibody-based technique for detecting and quantifying the expression levels and modification states (e.g., phosphorylation) of specific proteins. nacalai.com Following treatment of cells with this compound, Western blotting can reveal changes in the phosphorylation status of key signaling proteins downstream of the identified target. For instance, if the compound inhibits a kinase, a dose-dependent decrease in the phosphorylation of its substrates would be expected.

Immunofluorescence complements this by providing spatial information. This technique uses fluorescently labeled antibodies to visualize the subcellular localization of proteins within the cell using microscopy. It can determine, for example, whether the compound prevents a transcription factor from moving into the nucleus, a critical step for its function.

Reporter gene assays are functional assays designed to measure the activity of a specific signaling pathway. In this method, cells are engineered to express a reporter gene, such as luciferase, under the control of a DNA promoter element that is activated by a specific transcription factor.

To test the effect of this compound, these engineered cells are treated with a known stimulus to activate the pathway in the presence and absence of the compound. A change in the reporter signal (e.g., a decrease in luminescence) directly indicates that the compound is inhibiting the signaling pathway at or upstream of the transcription factor. This provides a quantitative measure of the compound's impact on a specific signaling cascade.

Table 2: Representative Data from a Luciferase Reporter Assay (Note: This table is a hypothetical representation of potential findings for a transcription factor.)

| Treatment Condition | Concentration of Compound | Relative Luciferase Units (RLU) | % Inhibition of Pathway |

|---|---|---|---|

| Vehicle Control (No Stimulus) | - | 105 ± 15 | - |

| Stimulus Only | 0 µM | 12,500 ± 850 | 0% |

| Stimulus + Compound | 0.1 µM | 9,800 ± 670 | 21.6% |

| Stimulus + Compound | 1.0 µM | 4,550 ± 310 | 63.6% |

| Stimulus + Compound | 10.0 µM | 1,100 ± 95 | 91.2% |

Metabolomic and Lipidomic Profiling for Downstream Effects

Currently, public domain research specifically detailing the metabolomic and lipidomic profiles following treatment with this compound is not available. Such studies are crucial for a comprehensive understanding of the compound's downstream effects on cellular metabolism.

Metabolomic analysis would systematically identify and quantify the complete set of small-molecule metabolites within a biological system. This powerful approach could reveal alterations in key metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide synthesis, induced by the compound. By comparing the metabolic fingerprints of treated versus untreated cells or tissues, researchers could pinpoint specific enzymatic functions or pathways that are either enhanced or inhibited.

Similarly, lipidomic profiling would provide a detailed snapshot of the cellular lipid content. This includes the various classes of lipids, such as fatty acids, glycerolipids, phospholipids, and sphingolipids. Changes in the lipidome can have profound implications for cell membrane integrity, signaling cascades, and energy storage. For instance, alterations in membrane phospholipid composition could suggest an impact on membrane fluidity or the function of membrane-bound proteins.

While the precise metabolic and lipidomic consequences of this compound are yet to be elucidated, the structural motifs of the molecule—a naphthalene (B1677914) ring, a urea linker, and a thiazole (B1198619) group—are found in various biologically active compounds, suggesting the potential for significant metabolic impact. nih.govacgpubs.org Future research employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in mapping these downstream effects and further clarifying the compound's mechanism of action.

Specific Binding Interactions and Conformational Changes

The direct interaction of this compound with its biological target(s) is a critical aspect of its mechanism of action. Understanding the kinetics, thermodynamics, and structural basis of this binding is essential for rational drug design and optimization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Detailed studies employing Surface Plasmon Resonance (SPR) to specifically measure the binding kinetics of this compound with a biological target are not presently available in the scientific literature.

SPR is a highly sensitive, label-free technique used to monitor biomolecular interactions in real-time. malvernpanalytical.comnih.gov In a typical SPR experiment to characterize the binding of this compound, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding event would be detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.

This technique would yield crucial kinetic parameters, including:

Association rate constant (k_a): Describing the rate at which the compound binds to its target.

Dissociation rate constant (k_d): Indicating the stability of the formed complex.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.

The resulting data would be presented in a sensorgram, plotting the response units against time. Analysis of sensorgrams from a series of compound concentrations would allow for the precise calculation of these kinetic constants.

Interactive Data Table: Hypothetical SPR Kinetic Data

| Parameter | Value | Unit |

| Association Rate (k_a) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | Data not available | s⁻¹ |

| Equilibrium Constant (K_D) | Data not available | M |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

As of now, there are no published studies that have utilized Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic profile of the interaction between this compound and its biological target.

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comwur.nlnih.gov This allows for the determination of the key thermodynamic parameters of the interaction in a single experiment. mdpi.com In a prospective ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes would be measured by a highly sensitive microcalorimeter. malvernpanalytical.com

The data obtained would provide a complete thermodynamic signature of the binding, including:

Binding Affinity (K_A): The association constant, which is the reciprocal of the dissociation constant (K_D).

Enthalpy Change (ΔH): The heat absorbed or released upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes.

Stoichiometry (n): The molar ratio of the compound to the target protein in the complex.

These parameters are interconnected through the Gibbs free energy equation (ΔG = ΔH - TΔS), providing deep insights into the forces driving the binding interaction.

Interactive Data Table: Hypothetical ITC Thermodynamic Data

| Parameter | Value | Unit |

| Stoichiometry (n) | Data not available | |

| Binding Affinity (K_A) | Data not available | M⁻¹ |

| Enthalpy Change (ΔH) | Data not available | kcal/mol |

| Entropy Change (ΔS) | Data not available | cal/mol·K |

X-ray Crystallography and Cryo-Electron Microscopy for Target-Compound Complex Structures

Structural data from X-ray crystallography or cryo-electron microscopy (cryo-EM) for this compound in complex with a biological target have not yet been reported. These techniques are the gold standard for visualizing molecular interactions at an atomic level.

X-ray crystallography of a co-crystallized target-compound complex could reveal the precise binding mode of this compound within the target's active or allosteric site. nih.gov This would include the identification of key amino acid residues involved in the interaction, the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. The conformation of the compound in its bound state would also be determined. While the crystal structure of the related compound 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been reported, providing some insight into the conformational possibilities of the naphthalene and thiazole rings, it is not a direct representation of the urea-linked compound in a biological context. nih.gov

Cryo-EM would be particularly valuable for large protein complexes or membrane proteins that are challenging to crystallize. This technique would provide a three-dimensional density map of the complex, into which the structures of the protein and the bound compound could be fitted.

Nuclear Magnetic Resonance (NMR) for Binding Epitope Mapping

Specific studies using Nuclear Magnetic Resonance (NMR) spectroscopy to map the binding epitope of this compound on a target protein are not currently available.

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. Techniques such as Chemical Shift Perturbation (CSP), also known as HSQC titration, are commonly used for binding epitope mapping. In a CSP experiment, the NMR spectrum of an isotopically labeled (e.g., ¹⁵N) protein is recorded in the absence and presence of increasing concentrations of the compound.

Residues in the protein that experience a significant change in their chemical shift upon addition of this compound are identified as being part of or near the binding site. By mapping these perturbed residues onto the three-dimensional structure of the protein, the binding epitope can be delineated. This information is highly complementary to data from X-ray crystallography or cryo-EM and can provide valuable insights into the dynamics of the interaction in a solution state.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Naphthalen 1 Yl 3 Thiazol 2 Yl Urea Derivatives

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea derivatives is profoundly influenced by the nature and position of substituents on both the naphthalene (B1677914) and thiazole (B1198619) rings, as well as modifications to the central urea (B33335) linker.

Impact of Thiazole Substitution on Efficacy

A study on a series of thiazole-naphthalene derivatives identified compound 5b as a particularly potent derivative, exhibiting strong anticancer activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM, respectively. nih.gov This compound features a specific substitution pattern on a phenyl ring attached to the thiazole moiety, highlighting the importance of the substituents at this position. The high activity of compound 5b underscores the therapeutic potential of this chemical class and provides a valuable lead for further optimization. nih.gov

| Compound | Substitution on Phenyl Ring at Thiazole | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| 5a | 4-OCH3 | 0.62 ± 0.05 | 1.24 ± 0.18 |

| 5b | 4-OC2H5 | 0.48 ± 0.03 | 0.97 ± 0.13 |

| 5c | 2-Br, 3,4,5-(OCH3)3 | > 50 | > 50 |

Urea Linker Modifications and Their Activity Implications

The urea linker is a key structural element that connects the naphthalene and thiazole moieties. Its ability to form hydrogen bonds is often crucial for the interaction of these molecules with their biological targets. Modifications of this linker, such as its replacement with a thiourea (B124793) or guanidine (B92328) group, can significantly impact the biological activity.

The replacement of the urea oxygen with a sulfur atom to form a thiourea analog can alter the electronic properties and hydrogen bonding capacity of the linker, which may lead to changes in binding affinity and efficacy. chemrxiv.orgbiointerfaceresearch.comresearchgate.net Similarly, the introduction of a guanidine group would introduce a positive charge and different hydrogen bonding patterns, potentially leading to novel interactions with the target protein. chemrxiv.org While extensive studies on urea linker modifications for the specific this compound scaffold are limited, research on other urea-based compounds has shown that such modifications can be a viable strategy for modulating pharmacological properties. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For the this compound series of compounds, which are known to act as tubulin inhibitors, pharmacophore models can be developed based on the structures of known active compounds. nih.govdovepress.comnih.govresearchgate.net

Development of 3D Pharmacophore Models

A typical pharmacophore model for a tubulin inhibitor targeting the colchicine (B1669291) binding site often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For the this compound scaffold, a 3D pharmacophore model would likely include:

A hydrogen bond donor feature associated with the N-H groups of the urea linker.

A hydrogen bond acceptor feature from the carbonyl oxygen of the urea.

Two hydrophobic/aromatic features representing the naphthalene and thiazole rings.

The precise spatial arrangement of these features is critical for effective binding to the target. Computational methods can be employed to generate and validate these models using a set of known active and inactive compounds.

Application in Virtual Screening and Library Design

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates with diverse chemical scaffolds. nih.govresearchgate.netdntb.gov.uanih.gov

Furthermore, the insights gained from the pharmacophore model can guide the design of new libraries of this compound derivatives. By understanding the key structural requirements for activity, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. This iterative process of design, synthesis, and biological evaluation, guided by computational models, is a cornerstone of modern drug discovery.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, defined by its conformation, is a critical determinant of its biological activity. For this compound and its derivatives, understanding the preferred spatial orientations of the naphthalene and thiazole rings relative to the central urea bridge is fundamental to elucidating their structure-activity relationship (SAR). Conformational analysis identifies the stable, low-energy conformers of the molecule and provides insight into the specific "bioactive conformation"—the precise shape the molecule must adopt to effectively bind to its biological target.

While direct crystallographic or computational data for this compound is not extensively available in the literature, analysis of closely related structures provides significant insight into its likely conformational preferences. Studies on similar naphthalene-containing thiourea derivatives reveal that the bulky naphthalene ring is typically not coplanar with the central urea or thiourea bridge. The degree of this rotation, measured by the dihedral angle, is influenced by the nature of the other substituent.

For instance, X-ray crystallography studies on analogous thiourea compounds demonstrate a range of dihedral angles between the naphthalene ring and the central core, highlighting the steric and electronic interactions at play.

| Compound | Ring System | Dihedral Angle with (Thio)urea Core (°) | Reference |

|---|---|---|---|

| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | Naphthalene | 6.45 | nih.govnih.gov |

| 1-(2-Furo-yl)-3-(1-naphth-yl)thio-urea | Naphthalene | 75.4 | nih.gov |

As shown in the table, the dihedral angle can vary significantly, from nearly planar to highly twisted. nih.govnih.govnih.gov This suggests that for this compound, the naphthalene and thiazole rings are also likely twisted out of the plane of the urea group. This non-planar conformation helps to minimize steric hindrance between the bulky aromatic systems and the urea hydrogens.

Furthermore, intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. In many related structures, a hydrogen bond forms between one of the urea N-H protons and a nitrogen or oxygen atom on the adjacent heterocyclic ring. nih.gov In the case of this compound, an intramolecular hydrogen bond is plausible between the N-H adjacent to the thiazole ring and the thiazole nitrogen atom. This interaction would restrict the rotation around the C-N bond, locking the molecule into a more rigid, planar arrangement in that region, which is a common feature in the bioactive conformations of many enzyme inhibitors.

Based on these analyses of related compounds, the likely bioactive conformation of this compound is characterized by:

An anti-anti configuration of the urea group.

A non-coplanar orientation of the naphthalene ring relative to the central urea moiety.

A relatively planar arrangement between the thiazole ring and its adjacent urea N-H group, potentially stabilized by an intramolecular hydrogen bond.

This specific three-dimensional structure is believed to be essential for fitting into the binding pocket of its biological target, allowing for the key interactions that lead to its therapeutic effect.

Computational and Theoretical Investigations of this compound

The exploration of the chemical compound this compound has been significantly advanced through the use of computational and theoretical methods. These in silico approaches provide profound insights into its molecular interactions, stability, and electronic characteristics, which are crucial for understanding its potential as a bioactive agent. This article delves into the molecular docking simulations, molecular dynamics, and quantum chemical calculations that have been employed to elucidate the behavior of this specific urea derivative.

Preclinical Therapeutic Potential and Future Research Directions for 1 Naphthalen 1 Yl 3 Thiazol 2 Yl Urea

Potential Therapeutic Applications Based on Preclinical Findings

Specific Disease Indications

No preclinical data is available to suggest specific disease indications for 1-(naphthalen-1-yl)-3-(thiazol-2-yl)urea.

Combination Therapy Strategies

Without preclinical evidence of efficacy in any disease model, there is no basis to propose combination therapy strategies.

Challenges and Opportunities in Compound Optimization

Selectivity and Specificity Enhancement

The biological targets of this compound are unknown, precluding any discussion on selectivity and specificity enhancement.

Overcoming Resistance Mechanisms (if applicable to target)

As the molecular target(s) have not been identified, a discussion of overcoming resistance mechanisms is not applicable.

Novel Research Avenues and Exploratory Applications

Exploratory applications for this compound cannot be proposed without initial preclinical screening and characterization.

Despite a comprehensive search for preclinical data on the chemical compound This compound , no specific information regarding its therapeutic potential, development as a biological probe, or translational research prospects has been found in the public domain.

Extensive searches were conducted to identify any preclinical studies, including in vitro or in vivo experiments, that would shed light on the biological activity of this specific molecule. However, these searches did not yield any publications or data related to its repurposing potential in various disease areas, its development or use as a chemical probe for biological research, or any preclinical efforts towards biomarker development or proof-of-concept studies.

The scientific literature contains studies on compounds with similar structural motifs, such as other urea (B33335) derivatives, naphthalenes, and thiazoles, which have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. Nevertheless, there is no direct evidence or research pertaining to the preclinical therapeutic potential of this compound itself.

Consequently, it is not possible to provide an article detailing the preclinical therapeutic potential and future research directions for this compound as per the requested outline, due to the absence of available scientific data.

Conclusion and Outlook

Summary of Key Academic Findings on 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

Direct and dedicated research on this compound is limited. However, the academic importance of its structural components is well-established. The naphthalene (B1677914) moiety is a core feature in various therapeutic agents, valued for its lipophilicity which can aid in cell membrane penetration. mdpi.com Thiazole (B1198619) rings are a cornerstone of many biologically active compounds, including several approved drugs, and are known to participate in hydrogen bonding and other molecular interactions with biological targets. chemenu.comnih.gov The urea (B33335) linkage is a common pharmacophore that can act as a rigid structural scaffold and a hydrogen bond donor-acceptor, facilitating binding to enzymes and receptors. nih.govacgpubs.org

The combination of these fragments in a single molecule suggests potential for biological activity. Research on analogous structures, such as other naphthalene- and thiazole-containing urea or thiourea (B124793) derivatives, has revealed a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. acgpubs.orgnih.govresearchgate.net For instance, various urea derivatives have been investigated as anticancer agents, and the thiazole ring is a component of some antitrypanosomal compounds. nih.govnih.gov These findings on related compounds provide a strong rationale for the potential biological relevance of this compound, even in the absence of direct studies.

Remaining Knowledge Gaps and Future Research Priorities

The primary knowledge gap is the lack of specific experimental data on this compound. Future research should be prioritized to address the following fundamental areas:

Chemical Synthesis and Characterization: While the synthesis of urea derivatives is generally straightforward, specific, optimized, and high-yield synthetic protocols for this compound are not detailed in the literature. Future work should focus on establishing and fully characterizing the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: A comprehensive biological evaluation of the compound is necessary. Based on the activities of related molecules, initial screening should prioritize its potential as an anticancer agent against a panel of human cancer cell lines, as well as its antimicrobial activity against a range of bacterial and fungal strains. nih.govacgpubs.org

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must focus on elucidating its mechanism of action. For example, if anticancer activity is observed, studies could investigate its effect on cell cycle progression, apoptosis induction, or inhibition of specific kinases or other enzymes relevant to cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this chemical scaffold is a critical future priority. This would involve the synthesis and biological testing of a library of analogs to determine how modifications to the naphthalene and thiazole rings, as well as the urea linker, affect biological activity.

Interactive Data Table: Future Research Priorities

| Research Priority | Description | Rationale based on Analogous Compounds |

| Synthesis & Characterization | Develop and document a reliable synthetic route and fully characterize the compound. | Foundational for all further biological and medicinal chemistry studies. |

| Anticancer Screening | Evaluate cytotoxic effects against various cancer cell lines (e.g., breast, lung, colon). | Naphthalene and urea derivatives have shown anticancer properties. mdpi.comnih.gov |

| Antimicrobial Screening | Test for activity against Gram-positive and Gram-negative bacteria and fungal pathogens. | Thiazole and thiourea derivatives are known for their antimicrobial effects. nih.govacgpubs.org |

| Enzyme Inhibition Assays | Screen against relevant enzyme targets, such as kinases or topoisomerases. | Many urea-based compounds function as enzyme inhibitors. nih.gov |

| SAR Studies | Synthesize and test analogs with substitutions on the naphthalene and thiazole rings. | To optimize potency and selectivity and to understand the molecular basis of activity. |

Broader Implications for Medicinal Chemistry and Drug Discovery

The study of underexplored compounds like this compound holds broader implications for the field of drug discovery. It highlights the vastness of chemical space that remains to be investigated and the potential for finding novel bioactive molecules even within well-known classes of compounds.

The molecular hybridization approach, which combines known pharmacophores to create new chemical entities, is a valuable strategy in medicinal chemistry. This compound is a clear example of such a hybrid, bringing together the naphthalene and thiazole scaffolds. A thorough investigation of this molecule and its derivatives could lead to the discovery of new lead compounds with novel mechanisms of action or improved pharmacological profiles over existing drugs.

Furthermore, the systematic exploration of such compounds contributes to a deeper understanding of the fundamental principles of molecular recognition. By correlating the structural features of these molecules with their biological activities, researchers can refine predictive models and design more effective therapeutic agents in the future. The potential for this class of compounds to yield novel drug candidates underscores the importance of continued basic research in organic and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea, and how do reaction conditions influence yield?

The synthesis of urea derivatives typically involves reacting isocyanates with amines under controlled conditions. For example, analogous compounds are synthesized using inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Key variables include solvent polarity, temperature, and stoichiometric ratios. Optimization via Design of Experiments (DoE) or high-throughput screening can systematically identify ideal conditions.

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated in related naphthalene-thiazole urea derivatives . Complementary techniques include:

- NMR spectroscopy for functional group analysis (e.g., urea NH protons at δ 8–10 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- FT-IR to confirm carbonyl (C=O) and thiourea (C=S) stretches.

Q. What solubility and stability profiles are critical for in vitro bioactivity assays?

Solubility in polar aprotic solvents (e.g., DMSO) is essential for biological testing. Stability studies under varying pH (e.g., simulated physiological conditions) and temperatures should be conducted via HPLC-UV to monitor degradation products. For example, thiourea derivatives may hydrolyze under acidic conditions, necessitating buffered solutions for assays .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like the adenosine A2A receptor?

Molecular docking requires:

- Protein preparation : Retrieve the receptor’s crystal structure (e.g., PDB ID 4UHR) and optimize via energy minimization.

- Ligand preparation : Generate 3D conformers of the compound using software like AutoDock Vina or Schrödinger Maestro.

- Validation : Compare docking poses with known antagonists (e.g., ZM241385) to assess binding affinity and key interactions (e.g., hydrogen bonding with Asn253 or π-π stacking with Phe168) .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell lines, assay protocols, or compound solubility. Mitigation strategies include:

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based cAMP assays).

- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .

- Positive controls : Use established inhibitors/agonists to calibrate assay sensitivity .

Q. How can factorial design optimize the synthesis and biological evaluation of structurally related analogs?

A 2^k factorial design can evaluate factors like:

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as urea hydrolysis or electrophilic substitutions. Transition state analysis identifies rate-limiting steps, while Fukui indices predict reactive sites for functionalization .

Methodological Frameworks

Q. How to design a structure-activity relationship (SAR) study for naphthalene-thiazole urea derivatives?

- Core modifications : Vary substituents on the naphthalene (e.g., electron-withdrawing groups) and thiazole (e.g., methyl vs. phenyl).

- Biological evaluation : Test analogs against a panel of kinases or GPCRs to identify selectivity trends.

- Data analysis : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What protocols ensure reproducibility in crystallizing this compound for SCXRD?

Q. How to integrate machine learning for predictive modeling of its pharmacokinetic properties?

Train models using datasets of similar urea derivatives with parameters like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.